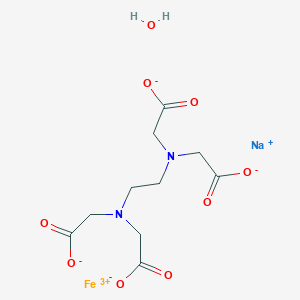

Ethylenediaminetetraacetic acid iron(III) sodium salt hydrate

Overview

Description

Ethylenediaminetetraacetic acid iron(III) sodium salt hydrate (CAS: 149022-26-4) is a chelating agent with the formula [(OOCCH₂)₂NCH₂CH₂N(CH₂COO)₂]FeNa·xH₂O and a molecular weight of 367.05 (anhydrous basis) . It contains 12–14% Fe by mass and is supplied as a yellow-to-dark-brown powder or crystals. The compound exhibits high solubility in hot water (0.5 g/10 mL) and acts as a stable iron(III) chelate, making it suitable for applications requiring controlled iron delivery, such as microbial culture media and food fortification . Safety classifications include eye irritation (Category 2), skin irritation (Category 2), and specific target organ toxicity (STOT SE, Category 3) due to respiratory effects .

Preparation Methods

Laboratory-Scale Synthesis

Laboratory methods for synthesizing NaFeEDTA·xH₂O typically involve the reaction of iron(III) chloride hexahydrate (FeCl₃·6H₂O) with disodium EDTA (Na₂H₂EDTA·2H₂O) in an alkaline aqueous medium. The general reaction proceeds as follows:

3 + \text{Na}2\text{H}2\text{EDTA} + 2\text{NaOH} \rightarrow \text{NaFeEDTA}·x\text{H}2\text{O} + 3\text{HCl} + \text{H}_2\text{O}

Table 1: Laboratory-Scale Synthesis Parameters

| Parameter | Value/Range | Purpose |

|---|---|---|

| Molar Ratio (EDTA:Fe³⁺) | 1.1:1 | Ensure complete Fe³⁺ complexation |

| Reaction Temperature | 80–90°C | Facilitate ligand-metal coordination |

| pH | 8–10 | Prevent Fe³⁺ hydrolysis |

| Yield | 70–85% | Dependent on purification efficiency |

Industrial Production Methods

Industrial synthesis prioritizes scalability, cost efficiency, and byproduct management. A patented method employs FeCl₃ and tetrasodium EDTA (Na₄EDTA) in a recycled reaction system:

Reaction and Separation Process

-

Primary Reaction : FeCl₃ and Na₄EDTA are mixed in a 1:1 molar ratio in water at 25–30°C for 1–2 hours.

-

Cooling and Crystallization : The solution is cooled to 10°C to crystallize NaFeEDTA, which is separated via centrifugation or filtration.

-

Chromatographic Separation : The residual filtrate undergoes ion-exchange chromatography to isolate NaCl byproducts from unreacted NaFeEDTA.

-

Recycling : The NaFeEDTA-rich fraction is reintroduced into subsequent batches, improving overall yield to >90%.

Advantages :

-

Byproduct Utilization : NaCl is recovered as a marketable byproduct.

-

Resource Efficiency : Recycling unreacted EDTA reduces raw material costs by 20–30% .

Table 2: Industrial Production Conditions

| Stage | Conditions | Outcome |

|---|---|---|

| Reaction | 25–30°C, 1–2 hours | High conversion efficiency |

| Crystallization | 10°C, 1.5 hours | Selective NaFeEDTA precipitation |

| Chromatography | Ion-exchange resin | NaCl separation (purity >95%) |

| Recycling Rate | 80–85% | Reduced EDTA waste |

Alternative Preparation via Waste Recovery

A novel approach recovers NaFeEDTA from denitrification waste streams . This method oxidizes Fe²⁺-EDTA complexes in industrial effluents to Fe³⁺-EDTA:

Oxidation and Crystallization

-

Oxidation : Fe²⁺-EDTA in waste liquid is treated with H₂O₂ or O₃ at 10–40°C, converting it to Fe³⁺-EDTA:

-

Evaporation : The solution is concentrated to 40–50% of its original volume at 100°C.

-

Crystallization : Cooling to 33°C precipitates NaFeEDTA, which is centrifuged and dried.

Efficiency :

-

Purity : Final product contains <2% NaCl impurities.

Characterization and Quality Control

Analytical Techniques

-

Elemental Analysis : Confirms iron content (12–14%) via atomic absorption spectroscopy .

-

X-ray Diffraction (XRD) : Validates crystalline structure and absence of Fe(OH)₃ phases .

-

UV-Vis Spectroscopy : Identifies the characteristic absorption peak of [Fe(EDTA)]⁻ at 260–280 nm .

-

Solubility Testing : Ensures solubility ≥0.5 g/10 mL in hot water (50°C) .

Purity Standards

Comparative Analysis of Methods

Table 3: Method Comparison

| Criteria | Laboratory-Scale | Industrial | Waste Recovery |

|---|---|---|---|

| Yield | 70–85% | >90% | 60–75% |

| Scalability | Limited to 100 g/batch | Multi-ton production | Dependent on waste supply |

| Byproduct Management | Manual filtration | NaCl recovery | Integrated recycling |

| Cost Efficiency | High reagent cost | Low per-unit cost | Low raw material cost |

Chemical Reactions Analysis

Chelation Reactions

The compound's defining characteristic is its ability to form stable octahedral complexes with metal ions through six donor atoms (four oxygen and two nitrogen). Key features:

| Target Metal Ions | Stability Constants (log K) | Reaction Conditions |

|---|---|---|

| Fe³⁺ | ~24.3 | pH 2-10 |

| Ca²⁺ | ~10.7 | Neutral to alkaline |

| Cu²⁺ | ~18.8 | Broad pH range |

Reaction example with free Fe³⁺:

This forms a 1:1 complex that remains soluble even at neutral pH .

Ligand Substitution

The hydrated complex undergoes ligand exchange in aqueous solutions:

Where L = competing ligands like CN⁻, SCN⁻, or organic anions .

Redox Reactions

The Fe³⁺ center participates in electron transfer processes:

This redox activity enables catalytic roles in Fenton-like reactions, generating reactive oxygen species (ROS) .

Metal Ion Displacement

NaFeEDTA displaces less stable metal complexes:

| Competing Metal | Displacement Efficiency | Application Example |

|---|---|---|

| Ca²⁺ | 98% at pH 7 | Water softening |

| Mg²⁺ | 85% at pH 8 | Detergent additives |

| Pb²⁺ | >99% at pH 5 | Heavy metal removal |

This property enables its use in industrial descaling and environmental remediation .

Biochemical Redox Cycling

In biological systems, the complex participates in:

Preparation Method

Synthesized through stoichiometric reaction:

Critical parameters:

Stability Under Varied Conditions

| Condition | Effect on Complex Integrity |

|---|---|

| UV radiation | 15% decomposition after 6h |

| 100°C aqueous | Stable for >24h |

| Strong acids (pH<2) | Fe³⁺ release initiates |

Comparative Reactivity

| Property | NaFeEDTA | Disodium EDTA | Ferric Citrate |

|---|---|---|---|

| Fe³⁺ binding strength | 10¹⁶ M⁻¹ | 10²⁵ M⁻¹ | 10¹² M⁻¹ |

| Redox activity | High | None | Moderate |

| Solubility in H₂O | 50 g/100mL | 10 g/100mL | 5 g/100mL |

This comparative stability makes NaFeEDTA preferred for applications requiring iron-specific chelation with moderate redox activity .

Spectrophotometric Titrations

Used as standard in Fe³⁺ quantification:

Electrochemical Sensing

Modified electrodes with NaFeEDTA show:

Scientific Research Applications

Analytical Chemistry

EDTA-Fe is widely used as a chelating agent in analytical chemistry to prevent metal ion interference during chemical reactions. Its ability to bind metal ions allows for accurate measurements in various assays.

Biochemical Research

In biochemical assays, EDTA-Fe is employed to control metal ion concentrations, facilitating the study of metal-dependent enzymes. It is crucial for understanding enzyme kinetics and mechanisms where metal ions play a vital role.

Medical Applications

EDTA-Fe is utilized in chelation therapy to treat heavy metal poisoning. By binding toxic metals such as lead or mercury, it aids in their excretion from the body, thereby mitigating toxicity and associated health risks.

Environmental Remediation

This compound has applications in groundwater remediation, particularly in the removal of heavy metal contaminants. Its effectiveness in sequestering iron makes it a suitable candidate for treating polluted water sources.

Case Study 1: Heavy Metal Chelation Therapy

A clinical study demonstrated the efficacy of EDTA-Fe in patients with lead poisoning. The study reported significant reductions in blood lead levels post-treatment, showcasing the compound's effectiveness as a chelating agent .

Case Study 2: Groundwater Remediation

Research conducted on contaminated groundwater sites revealed that EDTA-Fe effectively reduced iron concentrations and other heavy metals. The application led to improved water quality and demonstrated the compound's potential for environmental cleanup .

Mechanism of Action

The primary mechanism by which ethylenediaminetetraacetic acid iron(III) sodium salt hydrate exerts its effects is through chelation. The compound forms stable, water-soluble complexes with metal ions, effectively sequestering them and preventing their participation in unwanted reactions. The chelation process involves the coordination of the metal ion by the nitrogen and oxygen atoms of the ethylenediaminetetraacetic acid ligand, forming a stable ring structure.

Comparison with Similar Compounds

Ethylenediaminetetraacetic acid (EDTA) forms complexes with various metal ions and counterions, each with distinct properties and applications. Below is a comparative analysis of key EDTA derivatives:

Data Table: Comparative Properties of EDTA-Metal Complexes

Key Findings:

Metal Ion Specificity :

- The iron(III) complex is uniquely valued for its redox stability and bioavailability in iron supplementation, outperforming iron(II) salts like FeCl₂·H₂O in aerobic conditions .

- Zinc and magnesium complexes are preferred in pharmaceuticals and agriculture due to their lower reactivity and biocompatibility .

Solubility and Stability :

- This compound dissolves readily in hot water but may precipitate in acidic environments, whereas the tetrasodium salt remains soluble across a broader pH range .

- The magnesium complex is insoluble in acidic media, limiting its use in low-pH formulations .

Applications: Food Industry: this compound is FDA-approved for fortifying sauces and condiments due to its resistance to phytate interference, unlike iron sulfate . Biotechnology: The disodium salt is a universal chelator for calcium and magnesium, critical in PCR buffers and enzyme assays . Nanotechnology: The tetrasodium salt facilitates iron oxide nanoparticle synthesis by stabilizing Fe²⁺/Fe³⁺ ratios during co-precipitation .

Safety Profiles :

Biological Activity

Ethylenediaminetetraacetic acid iron(III) sodium salt hydrate (commonly referred to as sodium iron EDTA) is a chelating agent that plays a significant role in various biological and biochemical processes. This compound is primarily known for its ability to bind metal ions, particularly iron, which has profound implications in both therapeutic and environmental contexts. This article reviews the biological activity of sodium iron EDTA, focusing on its mechanisms of action, applications, and relevant research findings.

Sodium iron EDTA functions primarily as a chelating agent , which means it forms stable complexes with metal ions. The chelation process alters the bioavailability of these metals, influencing numerous biochemical pathways. The primary targets of sodium iron EDTA include:

- Metal Ions : Specifically binds to Fe²⁺/Fe³⁺ and Ca²⁺ ions.

- Enzyme Interaction : By sequestering metal ions, it can prevent enzyme inhibition caused by toxic heavy metals.

The general reaction for its synthesis involves the interaction of ethylenediaminetetraacetic acid (EDTA) with ferric chloride and sodium hydroxide:

Sodium iron EDTA exhibits several important biochemical properties:

- Solubility : It is soluble in water, which enhances its absorption and distribution in biological systems.

- Metal Ion Binding : The formation of water-soluble complexes allows for the effective transport of iron in biological systems, making it useful in treating conditions like iron deficiency anemia .

1. Therapeutic Uses

Sodium iron EDTA is widely used in medical applications, particularly in treating iron deficiency anemia. Studies have shown that it effectively increases iron absorption in the gastrointestinal tract:

- Clinical Efficacy : Oral administration of sodium iron EDTA has been shown to improve hemoglobin levels significantly in patients with iron deficiency anemia, with absorption rates reported as high as 12% .

2. Antimicrobial Activity

Recent studies have highlighted the antifungal properties of sodium iron EDTA against various pathogens, particularly fungi such as Fusarium species. Research indicates that:

- Inhibition of Mycelial Growth : Sodium iron EDTA demonstrated significant antifungal activity by inhibiting the growth of Fusarium graminearum, with concentrations as low as 0.15 mM showing effects comparable to conventional antifungal agents .

- Reduction of Toxin Production : It has been observed that sodium iron EDTA can decrease the biosynthesis of toxins like deoxynivalenol (DON) by downregulating key genes involved in toxin production .

Case Studies

Several case studies have documented the effectiveness of sodium iron EDTA across different applications:

Case Study 1: Treatment of Iron Deficiency Anemia

A clinical trial involving 50 patients with diagnosed iron deficiency anemia showed that administration of sodium iron EDTA resulted in a significant increase in serum ferritin levels and hemoglobin concentration over a period of 12 weeks.

Case Study 2: Antifungal Efficacy

In a laboratory setting, Fusarium graminearum cultures treated with sodium iron EDTA exhibited a marked decrease in mycelial growth and spore production compared to control groups, demonstrating its potential as an antifungal agent.

Research Findings

Research has consistently supported the biological activity and safety profile of sodium iron EDTA:

- Absorption Studies : Investigations into the absorption mechanisms indicate that when administered orally, sodium iron EDTA dissociates to release iron before being absorbed through physiologically regulated pathways .

- Environmental Impact : In environmental science, sodium iron EDTA has been utilized to enhance contaminant degradation processes due to its ability to mobilize heavy metals from contaminated sites .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. How is ethylenediaminetetraacetic acid iron(III) sodium salt hydrate synthesized and characterized for research use?

- Methodological Answer : The compound is synthesized by chelating Fe³⁺ with EDTA under controlled pH (typically alkaline conditions) to form a stable octahedral complex. Characterization involves elemental analysis (Fe content: 12–14% w/w ), X-ray diffraction for crystallinity, and spectroscopic techniques (e.g., UV-Vis to confirm λₘₐₓ at 260–280 nm for Fe-EDTA complexes). Purity is verified via loss on drying (≤15.0%) and solubility testing in hot water (0.5 g/10 mL yields a clear to slightly cloudy solution) .

Q. What are the solubility and stability considerations for this compound in aqueous systems?

- Methodological Answer : Solubility is pH-dependent. It dissolves readily in hot water (≥50°C) at 0.5 g/10 mL but may form colloids at lower temperatures . Stability is maintained at pH 6–10; outside this range, Fe³⁺ may hydrolyze or precipitate. For long-term storage, keep desiccated at 2–8°C to avoid hydration/degradation .

Q. How does the chelation mechanism of Fe³⁺ by EDTA influence experimental design?

- Methodological Answer : EDTA’s hexadentate structure binds Fe³⁺ via four carboxylate and two amine groups, forming a 1:1 complex. This high stability constant (log K ~25.1) ensures Fe³⁺ remains bioavailable in solution. Researchers must account for competing ions (e.g., Ca²⁺, Mg²⁺) that may displace Fe³⁺, altering chelation efficiency. Pre-treatment with EDTA (e.g., in plant/media studies) requires buffering to pH 6.5–7.5 .

Q. What are the primary research applications of this compound in biological systems?

- Methodological Answer : It is used to:

- Supplement iron in microbial growth media (e.g., PP media with yeast extract) at 10–100 μM .

- Study Fe toxicity in plants (e.g., lettuce) at 5 mM to induce oxidative stress .

- Chelate free Fe³⁺ in biochemical assays to prevent metal-catalyzed oxidation .

Advanced Research Questions

Q. How to design a toxicity study using this compound to evaluate iron overload in plant models?

- Methodological Answer :

Dose Optimization : Conduct preliminary trials with 1–10 mM Fe-EDTA to identify sub-lethal thresholds (e.g., 5 mM induced chlorosis in lettuce without mortality ).

pH Control : Adjust nutrient solutions to pH 6.5 daily to maintain chelate stability .

Biomarkers : Measure chlorophyll degradation, lipid peroxidation (MDA assay), and antioxidant enzyme activity (SOD, CAT) .

Controls : Include FeCl₃ or other Fe salts to compare bioavailability and toxicity mechanisms .

Q. How to resolve contradictions in chelation efficiency data under varying experimental conditions?

- Methodological Answer : Contradictions often arise from:

- pH Variability : Use buffered systems (e.g., HEPES or MES) to maintain pH 6–8, as Fe-EDTA stability drops at extremes .

- Competing Ions : Pre-treat solutions with ion-exchange resins to remove Ca²⁺/Mg²⁺, or quantify residual metals via ICP-MS .

- Temperature Effects : Monitor colloidal formation via dynamic light scattering (DLS) at <50°C .

Q. What analytical methods are recommended for quantifying Fe-EDTA complexes in mixed matrices?

- Methodological Answer :

- UV-Vis Spectrophotometry : Measure absorbance at 260 nm (ε = 2,400 L·mol⁻¹·cm⁻¹) after filtering colloids .

- Chromogenic Assays : Use ferrozine (3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine-p,p’-disulfonic acid) to detect free Fe²⁺/Fe³⁺, ensuring EDTA is absent during analysis .

- HPLC-ICP-MS : Separate Fe-EDTA from interferents using a C18 column with 0.1% formic acid mobile phase .

Q. How to assess the compound’s stability under oxidative or acidic conditions?

- Methodological Answer :

- Oxidative Stress : Incubate with H₂O₂ (1–10 mM) and monitor Fe release via ferrozine assay. EDTA degrades in strong oxidizers, releasing free Fe³⁺ .

- Acidic Hydrolysis : Test stability at pH <3 using HCl. Centrifuge precipitates and quantify soluble Fe via AAS .

- Thermal Stability : Perform TGA/DSC to identify dehydration steps (up to 15% weight loss) and decomposition temperatures (>300°C) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles (EN166-standard) to avoid skin/eye contact (irritation category 2) .

- Ventilation : Use fume hoods when preparing solutions to minimize inhalation of dust .

- Incompatibilities : Avoid contact with strong acids (e.g., H₂SO₄), bases (e.g., NaOH), and oxidizers (e.g., KMnO₄) to prevent violent reactions .

Properties

IUPAC Name |

sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;iron(3+);hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.Fe.Na.H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;1H2/q;+3;+1;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QENAFDOIABJELJ-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.[Na+].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FeN2NaO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

162101-36-2, 21626-24-4 | |

| Record name | Ferrate(1-), [[N,N′-1,2-ethanediylbis[N-(carboxymethyl)glycinato]](4-)-N,N′,O,O′,ON,ON′]-, sodium, monohydrate, (OC-6-21)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162101-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ferrate(1-), aqua[[N,N′-1,2-ethanediylbis[N-[(carboxy-κO)methyl]glycinato-κN,κO]](4-)]-, sodium (1:1), (PB-7-11′-121′3′3)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21626-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90583610 | |

| Record name | Iron(3+) sodium 2,2',2'',2'''-(ethane-1,2-diyldinitrilo)tetraacetate--water (1/1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals, Light yellow solid; [JECFA] Yellowish-brown odorless powder; Insoluble in water; | |

| Record name | Ferrate(1-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, sodium (1:1), (OC-6-21)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium feredetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17557 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

15708-41-5, 149022-26-4 | |

| Record name | Ferrate(1-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, sodium (1:1), (OC-6-21)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iron(3+) sodium 2,2',2'',2'''-(ethane-1,2-diyldinitrilo)tetraacetate--water (1/1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium feredetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethylenediaminetetraacetic acid iron(III)-Sodium salt hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.